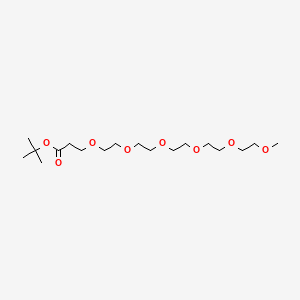
m-PEG6-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG6-Boc involves the reaction of polyethylene glycol (PEG) with tert-butyl bromoacetate. The reaction typically occurs in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using large-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG6-Boc undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl group can be substituted with other functional groups under acidic conditions.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed using acidic reagents like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in coupling reactions with other molecules to form PROTACs.
Common Reagents and Conditions
Substitution Reactions: Reagents such as hydrochloric acid or sulfuric acid are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is the reagent of choice for removing the Boc group.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to facilitate coupling reactions.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with different functional groups.
Deprotection Reactions: The major product is the deprotected form of this compound.
Coupling Reactions: The major products are PROTAC molecules designed for targeted protein degradation.
Wissenschaftliche Forschungsanwendungen
m-PEG6-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and interactions.
Biology: Employed in the development of PROTACs for targeted protein degradation, aiding in the study of cellular processes and disease mechanisms.
Medicine: Utilized in the design of PROTAC-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Applied in the production of advanced materials and drug delivery systems.
Wirkmechanismus
m-PEG6-Boc functions as a linker in PROTAC molecules. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
m-PEG6-alkyne: A polyethylene glycol-based linker with an alkyne moiety for click chemistry applications.
m-PEG6-Br: A polyethylene glycol-based linker with a bromide group, used in the synthesis of PROTACs.
SM(PEG)6: A PEGylated, long-chain crosslinker used for protein conjugation.
Uniqueness of m-PEG6-Boc
This compound is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection under acidic conditions. This feature makes it particularly useful in the synthesis of PROTACs, where precise control over the functional groups is essential.
Eigenschaften
Molekularformel |
C18H36O8 |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C18H36O8/c1-18(2,3)26-17(19)5-6-21-9-10-23-13-14-25-16-15-24-12-11-22-8-7-20-4/h5-16H2,1-4H3 |
InChI-Schlüssel |
HQLJAHLJNKBBIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one](/img/structure/B11933543.png)
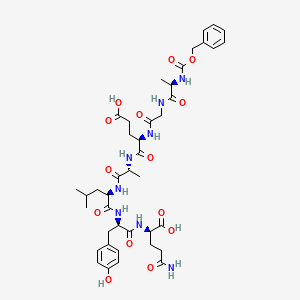
![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)


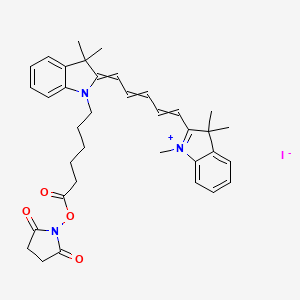
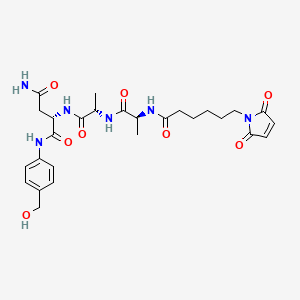


![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)

![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)
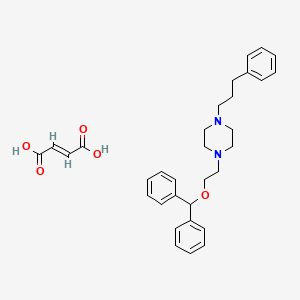
![1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea](/img/structure/B11933626.png)
